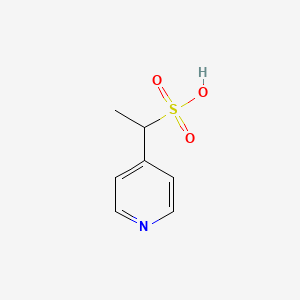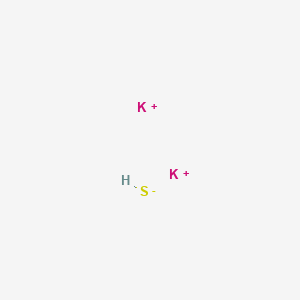
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is a chemical compound with the molecular formula C20H34O It is known for its unique structure, which includes a cyclotetradecane ring with three double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol typically involves the cyclization of linear precursors followed by the introduction of double bonds and functional groups. One common method involves the use of a Diels-Alder reaction to form the cyclotetradecane ring, followed by selective hydrogenation and hydroxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural sources, such as plant resins, followed by purification and chemical modification. For example, the extraction of Boswellia serrata resin using hexane can yield a mixture of compounds, which can then be further processed to isolate this compound .
化学反応の分析
Types of Reactions
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a fully saturated cyclotetradecane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: Substitution reactions can be performed using reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated cyclotetradecane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
作用機序
The mechanism of action of 1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes.
類似化合物との比較
Similar Compounds
- (2E,6E,11Z)-3,7,13-Trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-triene-1,13-diol
- (2E,7E,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
Uniqueness
1,7,11-Trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
分子式 |
C20H34O |
|---|---|
分子量 |
290.5 g/mol |
IUPAC名 |
1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3 |
InChIキー |
YAPXSYXFLHDPCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13399582.png)
![2-amino-9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13399589.png)
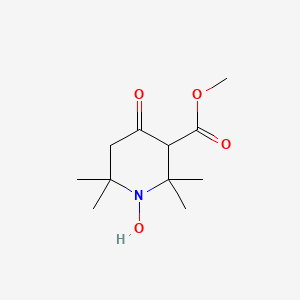
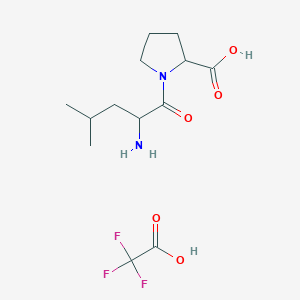
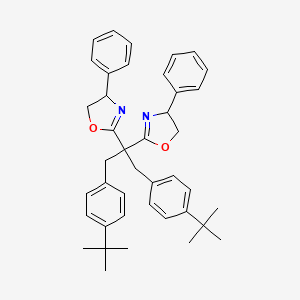

![[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate](/img/structure/B13399626.png)
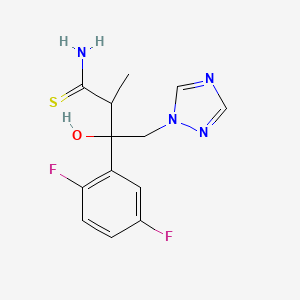
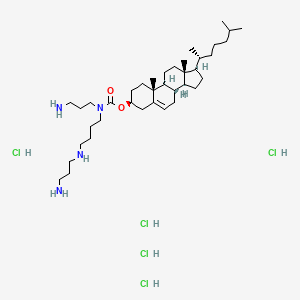
![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)
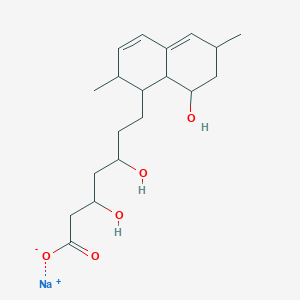
![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
